molecular formula C13H18N4OS B2445862 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034535-36-7

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2445862
CAS No.: 2034535-36-7
M. Wt: 278.37
InChI Key: VKULVULXDWGUPE-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect various physiological processes where this enzyme plays a role, potentially leading to observable changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound was synthesized via a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The reaction conditions, including the solvent used and the presence of other substances, can affect the final properties of the compound . Furthermore, the compound’s stability and activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. This reaction is favored for its high yield and specificity.

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

    Click Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole compound is then subjected to amidation with a thiophene-2-carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole and thiophene moieties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-(4-methyl-1,2,3-triazol-1-yl)butane-2-amine share the triazole ring and exhibit similar bioactivity.

    Thiophene Carboxamides: Compounds such as thiophene-2-carboxamide derivatives are structurally related and used in similar applications.

Uniqueness

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential in various applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKULVULXDWGUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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